1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol
CAS No.:
Cat. No.: VC15692136
Molecular Formula: C23H22Br2N2O
Molecular Weight: 502.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H22Br2N2O |
|---|---|
| Molecular Weight | 502.2 g/mol |
| IUPAC Name | 1-(3,6-dibromocarbazol-9-yl)-3-(3,4-dimethylanilino)propan-2-ol |
| Standard InChI | InChI=1S/C23H22Br2N2O/c1-14-3-6-18(9-15(14)2)26-12-19(28)13-27-22-7-4-16(24)10-20(22)21-11-17(25)5-8-23(21)27/h3-11,19,26,28H,12-13H2,1-2H3 |
| Standard InChI Key | ZPDIUTJLYFGAJQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |
Introduction
Structural and Molecular Characteristics
Core Carbazole Framework
The 9H-carbazole moiety forms the backbone of this compound class, characterized by a tricyclic aromatic system with two benzene rings fused to a pyrrole ring. Bromination at the 3- and 6-positions enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions . Substitutions at the 9-position (propan-2-ol derivatives) modulate solubility and target affinity.
Table 1: Comparative Molecular Properties of Carbazole Derivatives
*Estimated via analog comparison; †Calculated using PubChem tools; ‡Predicted via XLogP3-AA model .
Synthetic Pathways and Modifications
Bromination of Carbazole Precursors
Bromination typically occurs via electrophilic aromatic substitution using Br₂ in dichloromethane or FeBr₃ as a catalyst. The 3,6-dibromo configuration is favored due to steric and electronic directing effects .
Side-Chain Functionalization
The propan-2-ol side chain is introduced through nucleophilic substitution or Mitsunobu reactions. For example:
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Piperazine derivative: Reacting 3,6-dibromocarbazole with epichlorohydrin, followed by piperazine addition .
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Dimethylamino variant: Using dimethylamine hydrochloride under reflux conditions .
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3,4-Dimethylphenylamino analog: Likely involves Ullmann coupling or Buchwald-Hartwig amination with 3,4-dimethylaniline.
Pharmacological and Biological Activity
Target Engagement and Mechanisms
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Piperazine derivative (BAI1): Acts as a Bax channel inhibitor, showing neuroprotective effects in models of apoptosis .
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Dimethylamino analog (Wiskostatin): Inhibits N-WASP (Neural Wiskott-Aldrich Syndrome Protein), disrupting actin polymerization .
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Hypothesized activity of 3,4-dimethylphenyl variant: The bulky aryl group may enhance kinase or GPCR binding, though empirical data are lacking.
Table 2: Biological Activity Profiles
| Compound | Target | IC₅₀/EC₅₀ | Assay Type |
|---|---|---|---|
| BAI1 | Bax Channel | 12 μM | Mitochondrial assay |
| Wiskostatin | N-WASP | 1.5 μM | Actin polymerization |
Physicochemical and ADMET Properties
Solubility and Permeability
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LogP values: Range from 3.1 (dimethylamino) to 4.2 (predicted for 3,4-dimethylphenyl), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous solubility: <10 μg/mL for piperazine derivative, necessitating formulation enhancements .
Metabolic Stability
Microsomal studies on analogs show hepatic clearance via CYP3A4-mediated oxidation. The 3,4-dimethylphenyl group may slow metabolism due to steric hindrance.
Future Directions and Challenges
Unmet Needs
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Target compound data: No peer-reviewed studies or patents specifically address 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(3,4-dimethylphenyl)amino]propan-2-ol, highlighting a research gap.
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Toxicity profiling: Carbazole derivatives often exhibit off-target effects on cardiac ion channels, requiring thorough safety assessments.
Synthetic Optimization
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Introducing polar groups (e.g., sulfonamides) to improve solubility without compromising target affinity.
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Exploring asymmetric synthesis to resolve enantiomers and assess stereoselective activity.
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